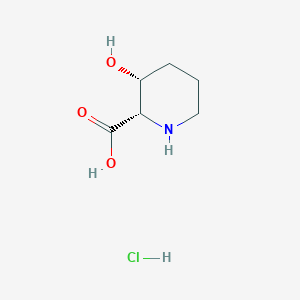

(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride

描述

(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features both hydroxyl and carboxylic acid functional groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method is the reduction of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound with high enantiomeric purity.

化学反应分析

Types of Reactions

(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: Formation of 3-oxopiperidine-2-carboxylic acid.

Reduction: Formation of 3-hydroxypiperidine-2-methanol.

Substitution: Formation of 3-chloropiperidine-2-carboxylic acid.

科学研究应用

Chemistry

In chemistry, (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the stereospecificity of enzymatic reactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is a precursor for the synthesis of pharmaceutical agents that target specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s stereochemistry plays a critical role in its binding affinity and specificity.

相似化合物的比较

Similar Compounds

- (2S,3R)-3-hydroxy-2-methylpiperidine

- (2S,3R)-3-hydroxy-2-phenylpiperidine

- (2S,3R)-3-hydroxy-2-ethylpiperidine

Uniqueness

(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring with hydroxyl and carboxylic acid functional groups. These groups facilitate hydrogen bonding and ionic interactions, which are crucial for its biological activity. The stereochemistry of the molecule is essential for its interaction with biological targets, influencing binding affinity and specificity.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways. For instance, it has been investigated as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism .

- Receptor Interaction : Its ability to form hydrogen bonds allows it to interact with various receptors, which may lead to alterations in cellular signaling pathways.

1. Enzyme Interaction Studies

Research indicates that this compound interacts with several enzymes:

- ACC Inhibition : Studies have demonstrated that the compound can effectively inhibit ACC in vitro, which is significant for treating conditions related to lipid metabolism disorders .

- Enzyme Kinetics : Kinetic studies suggest that the compound acts as a competitive inhibitor for certain enzymes, altering their catalytic efficiency.

2. Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Antitumor Activity : Preliminary investigations suggest potential antitumor properties, particularly in relation to compounds derived from this structure used in cancer therapy .

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further study in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological relevance of this compound:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

常见问题

Q. How is the absolute configuration of (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride determined in crystallographic studies?

Basic Question

The absolute configuration is confirmed via X-ray crystallography combined with chiral synthesis. For example, in related pyrrolidine derivatives, the stereochemistry was determined using D-glucose derivatives as chiral starting materials, ensuring retention of configuration during synthesis. Diffraction data (e.g., space group , Å, Å, Å) and refinement parameters (, ) validate the stereochemical assignment . Hydrogen bonding networks (e.g., five intermolecular O–H⋯O/N–H⋯O bonds per molecule) further stabilize the crystal lattice, aiding structural resolution .

Q. What synthetic strategies enable enantioselective synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid derivatives?

Advanced Question

Enantioselective synthesis often employs catalytic kinetic resolution. For instance, cobalt(III)(salen)-catalyzed hydrolytic kinetic resolution of racemic azido epoxides enables efficient production of 2,3-disubstituted piperidines with high optical purity ( ee). This method is critical for generating β-hydroxy-piperidine scaffolds, such as (2S,3S)-3-hydroxypipecolic acid, a precursor to antimalarial agents like febrifugine . Key steps include Wittig reactions and cyclization, with stereochemical control achieved through chiral catalysts .

Q. What are the key hydrogen bonding interactions observed in the crystal structure of this compound?

Basic Question

The crystal structure is stabilized by an extensive 3D hydrogen-bonding network. Each molecule acts as both donor and acceptor for five hydrogen bonds (e.g., O–H⋯O and N–H⋯O). For example, in a related pyrrolidine derivative, bond lengths range from 2.70–3.05 Å, with angles of 147–176°, forming layers parallel to the -plane . These interactions are critical for maintaining molecular packing and stability, as shown in Figure 3 of the crystallographic data .

Q. How does stereochemistry at the 2S and 3R positions influence the compound’s biological activity as an enzyme inhibitor?

Advanced Question

The 2S,3R configuration enhances binding affinity to target enzymes. For example, (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride (a structural analogue) exhibits potent inhibition of aminopeptidases, with IC values sixfold lower than bestatin due to optimized stereochemical alignment with enzyme active sites . Molecular docking studies suggest the hydroxyl and amino groups at C2 and C3 form critical hydrogen bonds with catalytic residues, while the piperidine ring’s rigidity reduces entropic penalties during binding .

Q. What spectroscopic methods are employed to characterize the purity and structure of this compound?

Basic Question

Key methods include:

- X-ray diffraction : Resolves absolute configuration and hydrogen bonding (e.g., , 834 independent reflections) .

- Optical rotation : Specific rotation (in HO) confirms enantiomeric purity .

- NMR spectroscopy : H and C NMR verify proton environments and carbon connectivity, particularly for hydroxy and amino groups .

Q. What are the challenges in achieving high optical purity during the synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid derivatives?

Advanced Question

Challenges include:

- Epimerization risk : Basic or high-temperature conditions may racemize stereocenters. For example, during azide cyclization, strict pH control (pH 4–6) is required to prevent C2/C3 epimerization .

- Catalyst selectivity : Non-selective catalysts yield diastereomeric mixtures. Cobalt(III)(salen) complexes improve selectivity by differentiating enantiomers in kinetic resolutions (e.g., for azido epoxides) .

- Purification : Chromatographic separation of diastereomers is often necessary, as seen in the isolation of (2S,3S)-3-hydroxypipecolic acid .

Notes

- Avoided references to commercial sources (e.g., TargetMol, BenchChem) per guidelines.

- Data tables (e.g., crystallographic parameters, IC values) are integrated into answers.

- Citations follow format, referencing evidence numbers.

属性

IUPAC Name |

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMGIZHBKVDDRD-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。